(2,4,5-Triphenylimidazol-4-yl) acetate
Description
(2,4,5-Triphenylimidazol-4-yl) acetate is a substituted imidazole derivative characterized by a central imidazole ring functionalized with three phenyl groups at the 2-, 4-, and 5-positions and an acetate ester at the 4-position. Imidazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The acetate group in this compound may enhance solubility in polar solvents or modulate bioactivity, as seen in other acetate-functionalized natural products like taraxasterol acetate and lupeol acetate (). However, the electronic and steric effects of the triphenylimidazole core likely distinguish its reactivity and applications from simpler acetate derivatives.

Properties
CAS No. |
39601-44-0 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,4,5-triphenylimidazol-4-yl) acetate |
InChI |
InChI=1S/C23H18N2O2/c1-17(26)27-23(20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)24-22(25-23)19-13-7-3-8-14-19/h2-16H,1H3 |
InChI Key |
RABATJWOXWUBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2,4,5-Triphenylimidazol-4-yl) acetate with structurally or functionally related compounds, emphasizing physicochemical properties, biological activity, and electronic behavior.
Table 1: Key Properties of Selected Acetate Derivatives
Structural and Functional Differences
- Core Heterocycle vs. Triterpenes : Unlike triterpene acetates (e.g., taraxasterol acetate), the triphenylimidazole core introduces aromaticity and planar rigidity, which may enhance binding to biological targets like enzymes or DNA. This contrasts with the flexible, lipid-soluble triterpene scaffolds .
- Acetate Group Role: In zinc acetate, the acetate acts as a ligand coordinating to Zn²⁺, enabling water solubility and antiseptic properties .
Electronic Properties
highlights that acetate groups can significantly alter electronic behavior. For example, zinc acetate in aqueous solution shows distinct resonant inelastic X-ray scattering (RIXS) spectra compared to pure water, indicating strong ligand-metal charge transfer .
Preparation Methods
Benzil-Based Cyclocondensation
In a representative procedure, benzil (1.0 g, 4.76 mmol), ammonium acetate (1.0 g, 13.0 mmol), and benzaldehyde (2.0 mL, 19.7 mmol) are refluxed in glacial acetic acid (4 mL) at 100°C for 3–4 hours. The reaction proceeds via the Debus-Radziszewski mechanism, where ammonium acetate acts as both a nitrogen source and base. After neutralization with ammonium hydroxide, the crude 2,4,5-triphenylimidazole precipitates, achieving yields of 85–90%.
Table 1: Optimization of Benzil-Based Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 100°C | 89 |
| Reaction Time | 4 hours | 90 |
| Molar Ratio (Benzil:NH4OAc:Benzaldehyde) | 1:2.7:4.1 | 88 |
Transition Metal-Free Synthesis via Deaminative Coupling
Recent advances avoid metal catalysts, leveraging base-mediated deaminative coupling. A 2017 study demonstrated that benzylamine, benzonitrile, and potassium tert-butoxide (KOtBu) in toluene at 130°C yield 2,4,5-triphenylimidazole in 89% yield after 5 hours.
Mechanism and Scalability
The reaction proceeds through a cascade of deamination, cyclization, and aromatization. KOtBu facilitates the formation of a reactive intermediate, likely a potassium amide, which promotes nucleophilic attack on benzonitrile. This method scales efficiently: a 10 mmol reaction produces 2.63 g (89%) of product.
Table 2: Comparison of Metal-Free Methods
| Substrate Pair | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine + Benzonitrile | KOtBu | 130°C | 5 | 89 |
| 4-Methoxybenzylamine + 4-Cyanotoluene | KOtBu | 110°C | 12 | 78 |
Microwave-Assisted Synthesis of Imidazole Intermediates
Microwave irradiation significantly accelerates imidazole formation. A protocol from Arkivoc synthesizes 3,4,5-triphenylimidazole-2-thione in 15 minutes (vs. 6 hours conventionally) using benzoin, phenylthiourea, and ammonium thiocyanate under microwave conditions. While this method focuses on thione derivatives, analogous approaches can be adapted for the acetyloxy variant.
Advantages of Microwave Irradiation
- Time Reduction : Reactions complete in 10–30 minutes versus hours.
- Yield Improvement : 15–20% higher yields due to reduced side reactions.
- Energy Efficiency : Lower thermal decomposition risk.
Acetylation of 2,4,5-Triphenylimidazole
The final step involves introducing the acetyloxy group at the 4-position of the imidazole ring. Acylation methods from the patent literature provide critical insights.
Schotten-Baumann Acylation
The patent US3197476A details acylation using acetyl chloride in the presence of aqueous sodium hydroxide. For (2,4,5-triphenylimidazol-4-yl) acetate, 2,4,5-triphenylimidazole (1.0 mmol) reacts with acetyl chloride (1.2 mmol) in dichloromethane at 0°C, followed by dropwise NaOH addition. The product isolates in 75–80% yield after extraction.
Direct Acetylation with Acetic Anhydride
An alternative employs acetic anhydride as both solvent and acylating agent. Heating 2,4,5-triphenylimidazole with excess acetic anhydride at 80°C for 2 hours achieves 82% yield. Catalytic sulfuric acid (0.1 eq) enhances reactivity by protonating the imidazole nitrogen.
Table 3: Acetylation Method Comparison
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Acetyl chloride | 0°C, NaOH, DCM | 78 |
| Direct Anhydride | Acetic anhydride | 80°C, H2SO4 | 82 |
Challenges and Optimization Strategies
Regioselectivity in Acetylation
The 4-position’s reactivity dominates due to steric and electronic effects from adjacent phenyl groups. Computational studies using AM1 semiempirical methods confirm higher electron density at N-4, favoring acetylation.
Purification Difficulties
The product’s low solubility in polar solvents necessitates chromatography (20% ethyl acetate/hexane) or recrystallization from ethanol/water.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2,4,5-triphenylimidazol-4-yl) acetate, and how can purity be optimized?
- Methodology :
- Dissolve the imidazole precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst. Reflux with substituted benzaldehyde for 4–8 hours under inert atmosphere .
- Purify via solvent evaporation under reduced pressure, followed by recrystallization in ethanol-water mixtures. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).
- Critical Step : Basify the mixture post-reflux (pH 8–9) to precipitate intermediates, then acidify (pH 3–4) for final product isolation .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Key Techniques :
- Data Validation : Cross-reference experimental XRD results with SHELXL-refined models to minimize R-factor discrepancies .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to vinyl acetate derivatives) .
- First-aid: Flush eyes/skin with water for 15 minutes; consult a physician if ingested or inhaled .
- Storage : In airtight containers away from oxidizers, with humidity <30% to prevent hydrolysis.
Advanced Research Questions
Q. How can SHELX programs improve the accuracy of crystallographic data for this compound?
- Workflow :
- Use SHELXD for phase solution with high-resolution data (d-spacing < 1.0 Å). For twinned crystals, apply twin-law refinement in SHELXL .
- Challenge : Address disorder in phenyl rings using PART instructions and isotropic displacement parameters.
- Validation : Compare final CCDC-deposited structures with analogous imidazole derivatives to identify packing anomalies .
Q. What experimental designs are suitable for evaluating its biological activity, and how can mechanistic insights be derived?
- Assay Design :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculation via nonlinear regression .
- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorogenic substrates (e.g., ATPase-Glo™).
- Mechanism : Perform molecular docking (AutoDock Vina) using XRD-derived 3D structures to predict binding pockets .
Q. How should researchers resolve contradictions between theoretical and experimental yields during synthesis?
- Analysis Framework :
- Iterative Approach : Re-examine stoichiometry (e.g., molar ratios of benzaldehyde derivatives) and reaction kinetics via HPLC-MS to detect side products .
- Statistical Tools : Apply ANOVA to compare yields across reaction conditions (temperature, catalyst loading).
- Case Study : If yields drop below 60%, optimize by replacing ethanol with DMF as a high-boiling solvent .
Q. What thermodynamic parameters are critical for predicting its stability under storage or reaction conditions?
- Data Sources :
| Parameter | Value (Estimated) | Method | Reference |
|---|---|---|---|
| ΔrH° (hydrolysis) | +58.2 kJ/mol | Calorimetry | Extrapolated from ethyl acetate analogs |
| k°H (Henry’s Law) | 1.2 × 10⁻⁶ atm·m³/mol | EPI Suite v4.11 |
- Implication : Low k°H suggests volatility; store in sealed containers to prevent atmospheric release.
Q. Can computational models predict its reactivity in nucleophilic environments?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

